

Application of BAY-805 in Ubiquitin Research: A Detailed Guide

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Compound of Interest

Compound Name: BAY-805
Cat. No.: B10856275

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Introduction

BAY-805 is a potent, selective, and cell-active non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21), a member of the deubiquitinating enzymes (DUBs) family.^{[1][2][3]} As a high-quality chemical probe, **BAY-805** serves as an invaluable tool for investigating the complex biological roles of USP21 in various cellular processes, including signal transduction, gene expression, and DNA repair.^{[1][2]} Its high potency and selectivity make it superior to previously reported USP21 inhibitors like disulfiram and 6-thioguanine, which exhibit low affinity.^{[1][2]} This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing **BAY-805** for ubiquitin research, with a focus on its application in cancer biology.

Mechanism of Action

USP21 has been identified as a negative regulator of the NF- κ B signaling pathway. It achieves this by deubiquitinating Receptor-Interacting Protein 1 (RIP1), a key signaling molecule.^{[2][4]} The K63-linked ubiquitination of RIP1 is a critical step for the activation of the NF- κ B pathway. By removing these ubiquitin chains, USP21 effectively shuts down this signaling cascade.^[2] **BAY-805**, by inhibiting the catalytic activity of USP21, prevents the deubiquitination of RIP1.

This leads to an accumulation of ubiquitinated RIP1, resulting in the strong activation of the NF- κ B pathway.[1][2][5] This mechanism underscores the potential of **BAY-805** as a tool to modulate inflammatory and immune responses, as well as to investigate the role of USP21 in cancer development and growth.[1][2][5]

Data Presentation

Biochemical and Cellular Potency of BAY-805

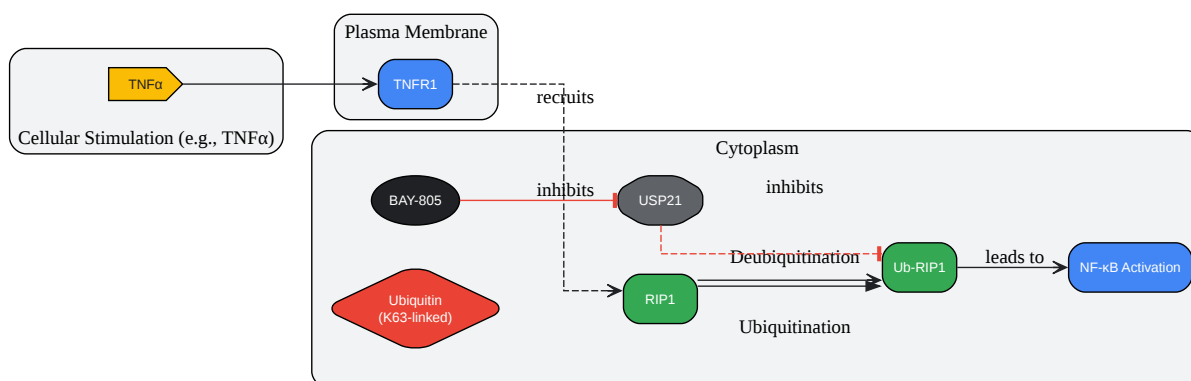
Parameter	Assay Type	Value	Reference
IC50	hUSP21 HTRF Assay	6 nM	[6][7][8]
IC50	hUSP21 Ub-Rhodamine Assay	2 nM	[6][9]
Kd	Surface Plasmon Resonance (SPR)	2.2 nM	[4][8]
EC50	NF- κ B Reporter Assay	17 nM	[6][8]
EC50	HiBiT Target Engagement Assay	95 nM	[7][10]

Selectivity Profile of BAY-805

Target	Inhibition at 10 μ M	IC50	Reference
Acetylcholinesterase	>50%	7.61 μ M	[4][9]
PRAK(h)	58%	8.6 μ M	[9]
TrkA(h)	57%	> 10 μ M	[9]

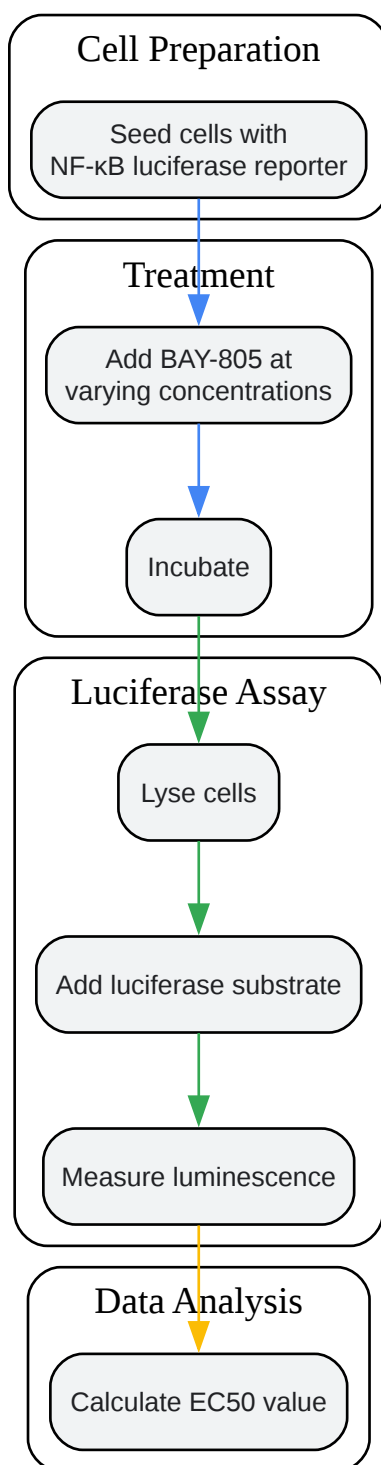
BAY-805 demonstrates high selectivity for USP21 over other DUBs, kinases, and proteases.[1][2][6]

Mandatory Visualizations



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Caption: Mechanism of **BAY-805** action on the NF-κB signaling pathway.



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Caption: Experimental workflow for the NF-κB reporter assay using **BAY-805**.

Experimental Protocols

In Vitro Deubiquitinase Activity Assays

a) Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to determine the IC₅₀ value of **BAY-805** against USP21.

- Materials:
 - Recombinant human USP21 enzyme
 - Biotinylated ubiquitin substrate
 - Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)
 - Streptavidin-XL665
 - Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 mM EDTA, 1 mM DTT, 0.01% BSA, 0.005% Tween-20)
 - **BAY-805** stock solution in DMSO
 - 384-well low-volume plates
- Protocol:
 - Prepare serial dilutions of **BAY-805** in assay buffer.
 - Add 2 μ L of the compound dilutions to the assay plate.
 - Add 2 μ L of USP21 enzyme solution to each well.
 - Incubate for 15 minutes at room temperature.
 - Add 2 μ L of biotinylated ubiquitin substrate to initiate the reaction.
 - Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

- Stop the reaction by adding 2 μ L of detection mix containing Europium cryptate-labeled antibody and Streptavidin-XL665.
- Incubate for 60 minutes at room temperature to allow for signal development.
- Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
- Calculate the HTRF ratio and determine the IC₅₀ value using a suitable data analysis software.

b) Ubiquitin-Rhodamine 110 Assay

This is an alternative fluorescence-based assay to measure USP21 activity.

- Materials:
 - Recombinant human USP21 enzyme
 - Ubiquitin-Rhodamine 110 substrate
 - Assay buffer
 - **BAY-805** stock solution in DMSO
 - 384-well plates
- Protocol:
 - Follow steps 1-4 from the HTRF assay protocol.
 - Add 2 μ L of Ubiquitin-Rhodamine 110 substrate to start the reaction.
 - Monitor the increase in fluorescence intensity (excitation at 485 nm, emission at 535 nm) over time using a fluorescence plate reader.
 - Determine the reaction rate and calculate the IC₅₀ value of **BAY-805**.

Cellular Target Engagement Assay

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of **BAY-805** to USP21 in a cellular context.

- Materials:
 - Cells expressing USP21 (endogenously or overexpressed with a tag like HiBiT)
 - **BAY-805**
 - Cell lysis buffer
 - Antibodies against USP21 or the tag
 - Western blotting or luminescence detection reagents
- Protocol:
 - Treat cultured cells with **BAY-805** or vehicle (DMSO) for a specific duration.
 - Harvest the cells and resuspend them in a suitable buffer.
 - Aliquot the cell suspension and heat the samples to a range of different temperatures.
 - Lyse the cells by freeze-thaw cycles or other appropriate methods.
 - Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
 - Analyze the amount of soluble USP21 in each sample by Western blotting or a suitable tag-based detection method (e.g., Nano-Glo® HiBiT).
 - Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of **BAY-805** indicates target engagement.

Cellular Functional Assay

NF- κ B Reporter Assay

This assay measures the functional consequence of USP21 inhibition by **BAY-805** in cells.

- Materials:
 - A cell line stably or transiently transfected with an NF- κ B-driven luciferase reporter construct.
 - A constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.
 - **BAY-805**
 - Cell culture medium and reagents
 - Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
 - Luminometer
- Protocol:
 - Seed the reporter cell line in a 96-well plate and allow them to attach overnight.
 - Treat the cells with a serial dilution of **BAY-805** for a suitable time (e.g., 6-24 hours).
 - Lyse the cells according to the luciferase assay kit manufacturer's instructions.
 - Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
 - Normalize the NF- κ B-driven firefly luciferase activity to the Renilla luciferase activity.
 - Plot the normalized luciferase activity against the concentration of **BAY-805** to determine the EC50 value for NF- κ B activation.[2]

Applications in Cancer Research

Recent studies have highlighted the role of USP21 in promoting tumor development and growth in various cancers, including non-small cell lung cancer.[2][11] **BAY-805** can be utilized to:

- Investigate the role of USP21 in cancer cell proliferation and survival: Treat cancer cell lines with **BAY-805** and assess its effects on cell viability, apoptosis, and cell cycle progression.
- Elucidate the downstream signaling pathways regulated by USP21: Use proteomic and transcriptomic approaches to identify novel substrates and signaling pathways affected by **BAY-805** treatment.
- Evaluate the therapeutic potential of USP21 inhibition: While **BAY-805** itself has not shown antiproliferative effects in some cellular contexts, it can be used as a tool to validate USP21 as a therapeutic target and to guide the development of novel USP21 inhibitors with improved pharmacological properties.[11] For instance, **BAY-805** has been shown to reduce EGF-induced tumor spheroid formation.[11]

Conclusion

BAY-805 is a first-in-class, highly potent and selective chemical probe for USP21.[1][2][5] Its well-characterized mechanism of action and demonstrated cellular activity make it an essential tool for researchers investigating the multifaceted roles of USP21 in health and disease. The detailed protocols and application notes provided herein offer a comprehensive guide for the effective utilization of **BAY-805** in ubiquitin research, particularly in the context of cancer biology and drug discovery.

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